molecular formula C19H15N3O2S B2408993 2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034344-93-7

2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2408993
CAS No.: 2034344-93-7
M. Wt: 349.41
InChI Key: PJWNMQNCPMWZPQ-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzo[d]isoxazole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(10-16-15-5-1-2-6-17(15)24-22-16)21-11-13-4-3-8-20-19(13)14-7-9-25-12-14/h1-9,12H,10-11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWNMQNCPMWZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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